molecular formula C21H21N3O7 B6087466 1-(2,5-Dimethoxyphenyl)-5-[(2,4-dimethoxyphenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione

1-(2,5-Dimethoxyphenyl)-5-[(2,4-dimethoxyphenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione

Cat. No.: B6087466
M. Wt: 427.4 g/mol
InChI Key: DLYWNNAMCKFEGG-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-5-[(2,4-dimethoxyphenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethoxyphenyl and iminomethyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 1-(2,5-Dimethoxyphenyl)-5-[(2,4-dimethoxyphenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the dimethoxyphenyl and iminomethyl groups through various organic reactions. Common reagents used in these reactions include dimethoxybenzaldehyde, pyrimidine derivatives, and suitable catalysts. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)-5-[(2,4-dimethoxyphenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and acid or base catalysts.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-5-[(2,4-dimethoxyphenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-5-[(2,4-dimethoxyphenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,5-Dimethoxyphenyl)-5-[(2,4-dimethoxyphenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione can be compared with other similar compounds, such as:

    1-(2,4-Dimethoxyphenyl)-1-hexanone: This compound shares the dimethoxyphenyl group but differs in its overall structure and properties.

    2,4-Dimethoxybenzaldehyde: Another compound with dimethoxyphenyl groups, used as a precursor in organic synthesis.

    Pyrimidine derivatives: Various pyrimidine-based compounds with different substituents and applications.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-5-[(2,4-dimethoxyphenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O7/c1-28-12-6-8-17(30-3)16(9-12)24-20(26)14(19(25)23-21(24)27)11-22-15-7-5-13(29-2)10-18(15)31-4/h5-11,26H,1-4H3,(H,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYWNNAMCKFEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=C(C(=O)NC2=O)C=NC3=C(C=C(C=C3)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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